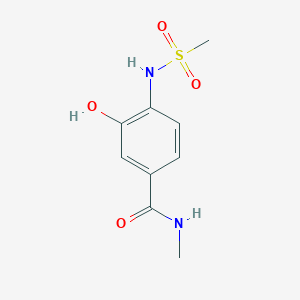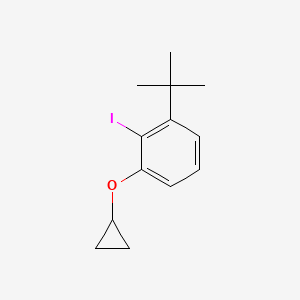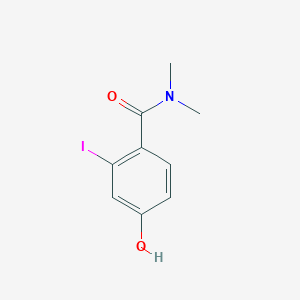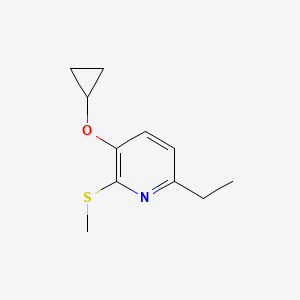
4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . It is a derivative of nicotinic acid, which is known for its various applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is typically produced for research and development purposes, and the processes likely involve standard organic synthesis techniques used in the pharmaceutical industry.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid:
2-Methyl-3-carbamoyl-4-pyridinecarboxylic Acid: A similar compound with a different substitution pattern on the pyridine ring.
Cyclopropylcarboxylic Acid Derivatives: Compounds with similar cyclopropyl groups attached to different functional groups.
Uniqueness
4-Cyclopropoxy-2-(methylcarbamoyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H12N2O4 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-(methylcarbamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-10(14)9-8(11(15)16)7(4-5-13-9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16) |
Clé InChI |
HMIAGJNUILAISI-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC=CC(=C1C(=O)O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















